
Pirarubicin HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pirarubicin Hydrochloride is the hydrochloride salt form of pirarubicin, an analogue of the anthracycline antineoplastic antibiotic doxorubicin with antineoplastic activity. Pirarubicin intercalates into DNA and interacts with topoisomerase II, thereby inhibiting DNA replication and repair as well as RNA and protein synthesis. This agent is less cardiotoxic than doxorubicin and exhibits activity against some doxorubicin-resistant cell lines.
Wissenschaftliche Forschungsanwendungen
Enhancing Efficacy in Hepatocellular Carcinoma : Pirarubicin, combined with RIPK1 inhibitors, has shown increased efficacy against hepatocellular carcinoma (HCC) by overcoming drug resistance through the RIPK1-AKT-P21-dependent pathway (Huang et al., 2018).
Reduced Cardiotoxicity in Liposome Form : A liposome form of Pirarubicin (L-THP) demonstrated reduced cardiotoxicity compared to free Pirarubicin (F-THP), which is a significant concern in chemotherapy. L-THP also showed efficacy against lung cancer in vitro (Cong et al., 2012).
Albumin Nanoparticle Formulation : A novel pirarubicin-oleic acid complex albumin nanoparticle (THP-OA-AN) formulation was developed to reduce the toxicity of Pirarubicin while retaining its antitumor efficiency. It showed significantly reduced bone marrow suppression, cardiotoxicity, renal toxicity, and gastrointestinal toxicity (Zhou et al., 2013).
Tumor Targeting Micelles : Micellar formulation of Pirarubicin using styrene-maleic acid copolymer demonstrated potent antitumor activity in liver metastases models, contributing to prolonged survival and reduced tumor microvasculature (Daruwalla et al., 2010).
Autophagy in Bladder Cancer Cells : Pirarubicin induced a protective autophagy response in bladder cancer cells, suggesting that inhibition of autophagy may improve its efficacy in bladder cancer treatments (Li et al., 2015).
Electrochemical Detection : A DNA-based biosensor was developed for the selective detection of Pirarubicin, utilizing its ability to interact with DNA and its electrochemical activity. This biosensor showed high sensitivity and selectivity for Pirarubicin detection (Paziewska−Nowak et al., 2017).
Prevention of Bladder Cancer Recurrence : Intravesical instillation of Pirarubicin was effective in preventing bladder cancer recurrence after surgery, with a significant difference in recurrence rates compared to control groups in clinical studies (Wei, 2009).
Enhancement with LY294002 in Osteosarcoma : LY294002, a pharmacologic inhibitor, combined with Pirarubicin, showed synergistic effects in inhibiting growth, migration, and invasion of osteosarcoma cells, suggesting a potential therapeutic strategy (Long et al., 2014).
Pharmacokinetics Study : A limited sampling strategy was developed for routine pharmacokinetic evaluations of Pirarubicin, essential for dose monitoring in treatments (Marchiset-Leca et al., 2004).
Combination with Gallic Acid in Leukemia : Gallic acid enhanced the anticancer effect of Pirarubicin in leukemia cells, including drug-resistant cells, by impairing cellular energy status and inhibiting P-glycoprotein-mediated drug efflux (Aye et al., 2021).
Eigenschaften
Produktname |
Pirarubicin HCl |
|---|---|
Molekularformel |
C32H38ClNO12 |
Molekulargewicht |
664.1 g/mol |
IUPAC-Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-6-methyl-5-[(2S)-oxan-2-yl]oxyoxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride |
InChI |
InChI=1S/C32H37NO12.ClH/c1-14-31(45-21-8-3-4-9-42-21)17(33)10-22(43-14)44-19-12-32(40,20(35)13-34)11-16-24(19)30(39)26-25(28(16)37)27(36)15-6-5-7-18(41-2)23(15)29(26)38;/h5-7,14,17,19,21-22,31,34,37,39-40H,3-4,8-13,33H2,1-2H3;1H/t14-,17-,19-,21-,22-,31+,32-;/m0./s1 |
InChI-Schlüssel |
ZPHYPKKFSHAVOE-QXTSSQDCSA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O[C@H]6CCCCO6.Cl |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6.Cl |
Kanonische SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6.Cl |
Synonyme |
4'-O-tetrahydropyranyladriamycin 4'-O-tetrahydropyranyldoxorubicin 4'-O-tetrapyranyldoxorubicin pirarubicin pirarubicin hydrochloride Théprubicine thepirubicin Theprubicin therarubicin THP-ADM THP-adriamycin THP-DOX THP-doxorubicin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




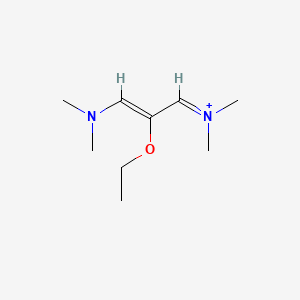
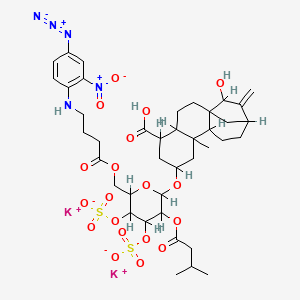
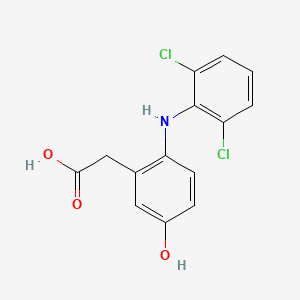
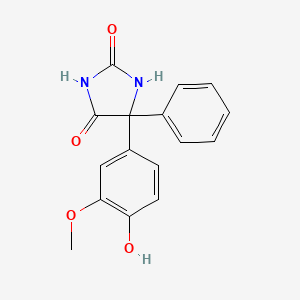
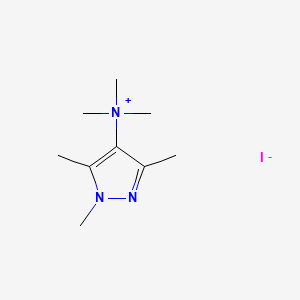

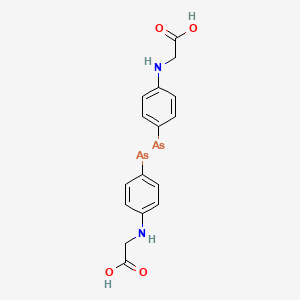
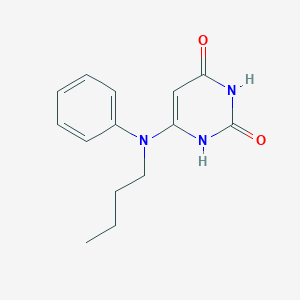

![3,4-dihydro-2H-quinolin-1-yl-(7-methoxy-4,5-dihydrobenzo[g][1,2]benzoxazol-3-yl)methanone](/img/structure/B1228200.png)
![1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)ethyl]-3-(4-ethylphenyl)urea](/img/structure/B1228201.png)
![N-[1-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)ethyl]-N'-(5-methyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B1228202.png)
![N-[3-(N-ethylanilino)propyl]-2,4-dimethyl-6-oxo-3-pyrancarboxamide](/img/structure/B1228203.png)